![molecular formula C20H19ClN2S2 B11452683 2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11452683.png)
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound that belongs to the thiazoloquinoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring system. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of o-bromo-arylisothiocyanates with aroylhydrazides.
Cyclization: The intermediate product undergoes cyclization to form the thiazoloquinoline core structure.
Substitution Reactions: Chlorine and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-one: Similar structure but with a ketone group instead of a thione group.
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-sulfone: Contains a sulfone group instead of a thione group.
Uniqueness
The uniqueness of 2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2S2 |
---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H19ClN2S2/c1-11-5-8-15-14(9-11)17-18(20(3,4)22-15)25-23(19(17)24)16-10-13(21)7-6-12(16)2/h5-10,22H,1-4H3 |
InChI Key |
BOSSNUMQYJNDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)C)(C)C |
Origin of Product |
United States |
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